![molecular formula C21H27NO2 B14880156 2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol](/img/structure/B14880156.png)
2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol is an organic compound known for its unique structure and properties It is a derivative of phenol, characterized by the presence of tert-butyl groups and a benzylidene-amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol typically involves the reaction of 2,6-di-tert-butylphenol with aromatic aldehydes in the presence of secondary amines such as morpholine or piperidine. The reaction is carried out under reflux conditions in a solvent like toluene, with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and efficient separation techniques to maximize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides can react with the phenolic hydroxyl group under basic conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Alkylated phenols
Applications De Recherche Scientifique
2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its antioxidant properties and potential as a protective agent against oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance .
Mécanisme D'action
The mechanism of action of 2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. It interacts with molecular targets such as reactive oxygen species and enzymes involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a food preservative.
2,6-Di-tert-butyl-4-hydroxybenzylidene: Similar structure but different substituents, used in polymer chemistry.
2,6-Di-tert-butylphenol: A simpler structure with similar antioxidant properties .
Uniqueness
2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol is unique due to its specific combination of tert-butyl groups and a benzylidene-amino substituent, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C21H27NO2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)15-11-16(21(4,5)6)19(24)17(12-15)22-13-14-9-7-8-10-18(14)23/h7-13,23-24H,1-6H3 |
Clé InChI |
FYIGTRINSIJEDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)N=CC2=CC=CC=C2O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


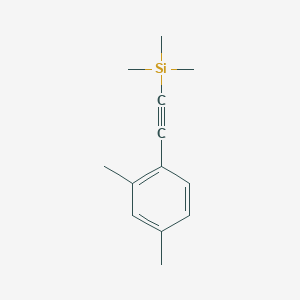
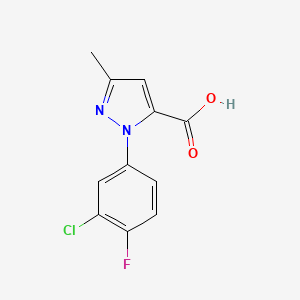

![3-[(4-Chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880100.png)
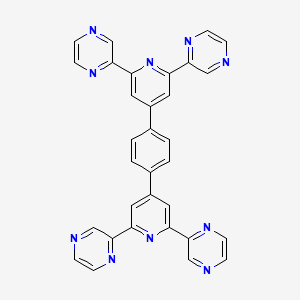
![3-Ethyl-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14880112.png)
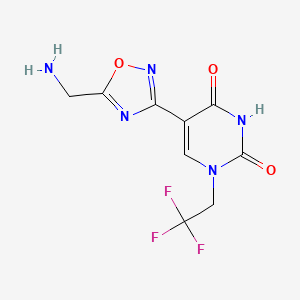
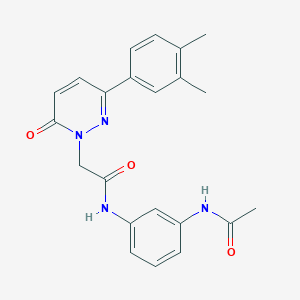
![4-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14880127.png)
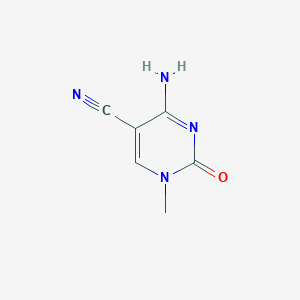

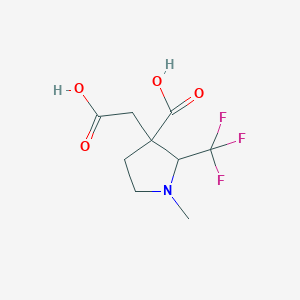
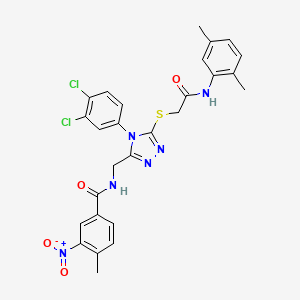
![5-mercapto-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880168.png)
